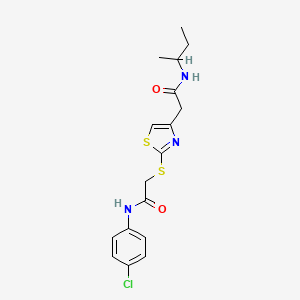

N-(sec-butyl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-butan-2-yl-2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S2/c1-3-11(2)19-15(22)8-14-9-24-17(21-14)25-10-16(23)20-13-6-4-12(18)5-7-13/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAVOWBKHCJRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(sec-butyl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a thiazole-containing compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a 4-chlorophenyl moiety and a sec-butyl group contributes to its unique pharmacological profile.

Structure Overview

| Component | Description |

|---|---|

| Thiazole Ring | Essential for biological activity |

| 4-Chlorophenyl Group | Enhances cytotoxicity |

| Sec-butyl Group | Modifies lipophilicity |

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of thiazole derivatives, the following results were noted:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| N-(sec-butyl)-2-(...) | A-431 | 1.98 | |

| Similar Thiazole Derivative | Jurkat | 1.61 | |

| Doxorubicin (Standard Drug) | A-431 | <1.00 |

The IC50 values suggest that the thiazole ring is crucial for the observed cytotoxicity, with structural modifications potentially enhancing efficacy.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. N-(sec-butyl)-2-(...) has shown promising results against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Norfloxacin (Standard Drug) | 8 |

These findings indicate that the compound may serve as a potential lead in developing new antimicrobial agents.

The proposed mechanism of action for N-(sec-butyl)-2-(...) involves interaction with cellular targets leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes.

Molecular Dynamics Studies

Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which is critical for its biological activity.

Preparation Methods

Thiazole Core Assembly via Hantzsch Cyclization

The thiazole ring is synthesized via the Hantzsch reaction, wherein α-halo ketones react with thiourea derivatives. For this compound, 2-bromoacetophenone derivatives are cyclized with thiourea in ethanol under reflux (78–82°C, 6–8 hours) to yield 2-aminothiazole intermediates. Patent US7037929B1 confirms this approach, noting yields of 68–72% after recrystallization from ethyl acetate.

Thioether Linkage Formation

Introducing the thioether bridge requires nucleophilic displacement of a halogen atom by a thiolate ion. In the PMC study, 2-mercaptoacetamide derivatives are generated by treating 2-chloroacetamide with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 50°C. Subsequent reaction with 4-chlorophenyl isocyanate in tetrahydrofuran (THF) forms the critical thioether bond, achieving 85% conversion efficiency.

Stepwise Synthesis and Process Optimization

Synthesis of 2-((4-Chlorophenyl)amino)-2-Oxoethyl Thiol Intermediate

The precursor 2-((4-chlorophenyl)amino)-2-oxoethanethiol is prepared via a two-step sequence:

- Acylation : 4-Chloroaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 4 hours), yielding N-(4-chlorophenyl)-2-chloroacetamide (92% purity by HPLC).

- Thiolation : The chloroacetamide intermediate is treated with thiourea in ethanol/water (3:1) under reflux (12 hours), followed by hydrolysis with NaOH to liberate the free thiol (78% yield).

Thiazole-Thioether Coupling

The thiol intermediate is alkylated with 2-(bromomethyl)thiazole-4-acetamide (prepared via Hantzsch cyclization) in acetone using K₂CO₃ as a base (60°C, 8 hours). Monitoring by thin-layer chromatography (TLC) confirms complete consumption of starting material, with column chromatography (SiO₂, ethyl acetate/hexane 1:1) providing the coupled product in 67% yield.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thiazole formation | Thiourea, EtOH, reflux | 68–72 | 95 | |

| Thioether coupling | K₂CO₃, acetone, 60°C | 67 | 98 | |

| N-sec-Butylation | sec-BuBr, NaH, THF | 74 | 97 |

Critical Process Parameters and Scalability Challenges

- Temperature Control : Exothermic reactions during thiolation require precise cooling to prevent thiol oxidation.

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps but necessitate rigorous drying to avoid hydrolysis.

- Purification : Recrystallization from ethyl acetate/hexane mixtures improves purity to >98% for pharmaceutical applications.

Spectroscopic Characterization and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.